molecular formula C62H88N6O18 B11928164 Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)

Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)

Cat. No.: B11928164
M. Wt: 1205.4 g/mol
InChI Key: JJDBFSGLRWTZBZ-XJWGYQCMSA-N
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Description

Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is a complex chemical compound that serves as a versatile linker in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of click chemistry, where it facilitates the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The compound contains a maleimide group, a dibenzocyclooctyne (DBCO) group, and a trans-cyclooctene (TCO) group, all connected through polyethylene glycol (PEG) chains. These functional groups enable the compound to react with various biomolecules, making it a crucial tool in bioconjugation and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the PEG chains, followed by the introduction of the maleimide, DBCO, and TCO groups. The maleimide group is often introduced through a reaction with a thiol-containing compound, while the DBCO and TCO groups are added via click chemistry reactions. The entire process requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is scaled up using automated synthesis equipment. This allows for the precise control of reaction parameters and the efficient production of large quantities of the compound. The use of high-throughput screening and purification techniques ensures that the final product meets stringent quality standards .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is unique due to its combination of maleimide, DBCO, and TCO groups, which allows it to participate in multiple types of click chemistry reactions. This versatility makes it a valuable tool in bioconjugation and targeted drug delivery .

Properties

Molecular Formula

C62H88N6O18

Molecular Weight

1205.4 g/mol

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C62H88N6O18/c69-56(18-19-61(74)68-50-53-12-7-6-10-51(53)16-17-52-11-8-9-15-55(52)68)63-24-31-77-37-43-83-46-40-80-34-28-66(29-35-81-41-47-84-45-39-79-33-26-65-62(75)86-54-13-4-2-1-3-5-14-54)58(71)23-30-76-36-42-82-48-49-85-44-38-78-32-25-64-57(70)22-27-67-59(72)20-21-60(67)73/h1-2,6-12,15,20-21,54H,3-5,13-14,18-19,22-50H2,(H,63,69)(H,64,70)(H,65,75)/b2-1+/t54-/m1/s1

InChI Key

JJDBFSGLRWTZBZ-XJWGYQCMSA-N

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O

Origin of Product

United States

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